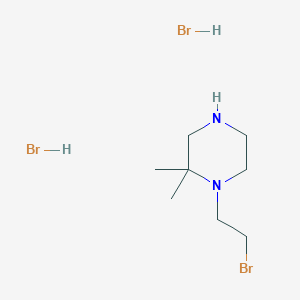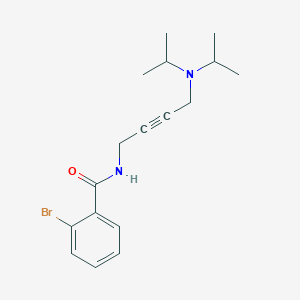
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Crystal Structure Analysis
Research on antipyrine derivatives similar to the mentioned compound includes studies on their synthesis, crystal structure, and intermolecular interactions. For example, Saeed et al. (2020) reported on the synthesis and characterization of antipyrine derivatives, analyzing their crystal packing and stabilization through hydrogen bonds and π-interactions. This study provides insights into the structural and electronic properties of such compounds, which are essential for designing drugs and materials with desired properties (Saeed et al., 2020).
Synthesis Techniques and Chemical Reactions
Kobayashi et al. (1997) discussed a one-pot synthesis method involving diisopropylamino derivatives, highlighting the efficiency of certain synthesis techniques that could be applicable to the compound . This method emphasizes the utility of diisopropylamino components in facilitating conjugate addition and enolate–nitrile coupling, which are valuable for synthesizing complex organic molecules (Kobayashi et al., 1997).
Application in Drug Design and Molecular Engineering
Norman et al. (1993) explored the synthesis and evaluation of conformationally restricted derivatives of remoxipride, which include bromo-N derivatives as potential antipsychotic agents. Although not directly mentioning the exact compound, this research illustrates how bromo-N derivatives can be tailored for specific receptor targeting, offering a basis for the development of new pharmaceuticals (Norman et al., 1993).
Metal Complexes and Coordination Chemistry
Binzet et al. (2009) conducted studies on the synthesis and characterization of metal complexes involving bromo-N derivatives, showing how these compounds can form stable complexes with metals. Such complexes have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Binzet et al., 2009).
Bromination Reactions and Organic Synthesis
Lee et al. (2002) focused on the bromination of activated arenes, providing valuable data on regioselective bromination techniques that could be applied to the synthesis and functionalization of compounds like "2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide." These methodologies are crucial for introducing bromine atoms into organic molecules, which is a key step in the synthesis of many pharmaceuticals and organic materials (Lee et al., 2002).
Eigenschaften
IUPAC Name |
2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBXZXGYJSEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
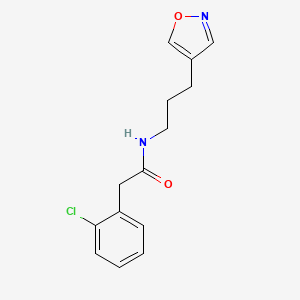

![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)
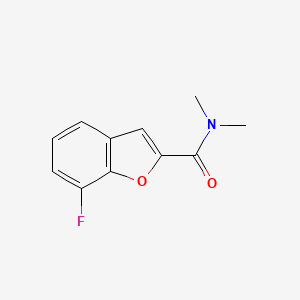

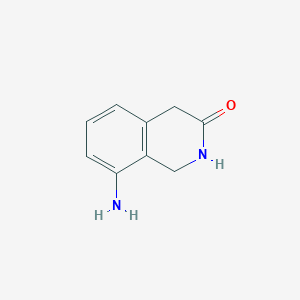
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2771741.png)
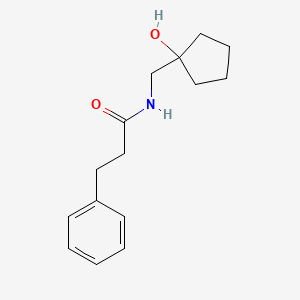
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2771744.png)


